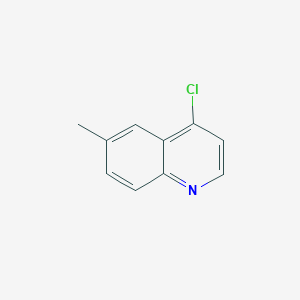
オリザリン
概要
説明
Oryzalin is a selective pre-emergence herbicide belonging to the dinitroaniline class. It is widely used in agriculture to control annual grasses and broadleaf weeds. The compound is known for its ability to inhibit cell division by disrupting microtubule formation, which is essential for cell division and elongation in plants .
科学的研究の応用
Oryzalin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of microtubule disruption on cell division.
Industry: Utilized in agriculture as a herbicide to control weed growth and improve crop yield.
作用機序
Target of Action
Oryzalin, a dinitroaniline herbicide, primarily targets the tubulin proteins in plants . Tubulin proteins are the building blocks of microtubules, which are crucial for cell division and growth .
Mode of Action
Oryzalin acts by binding to plant tubulin and inhibiting microtubule polymerization . This interaction is rapid and pH-dependent, forming a tubulin-oryzalin complex . The binding of oryzalin to tubulin disrupts the formation of microtubules, thereby inhibiting cell division and elongation .
Biochemical Pathways
The disruption of microtubule dynamics by oryzalin affects various biochemical pathways. It leads to changes in the morphology of the endoplasmic reticulum (ER) and Golgi apparatus . Moreover, oryzalin-induced polyploidy can influence gene expression and metabolic pathways associated with the biosynthesis of certain compounds .
Pharmacokinetics
It’s known that the activity of oryzalin depends on its binding to α- and β-tubulin subunits .
Result of Action
The binding of oryzalin to tubulin leads to the depolymerization of microtubules, blocking anisotropic growth of plant cells . This results in inhibited cell division and elongation, producing roots with cells having a predominantly isodiametric cell shape . Additionally, oryzalin can cause characteristic changes in the morphology of the ER and Golgi apparatus .
Action Environment
Environmental factors such as temperature, sunlight, soil incorporation, and surface irrigation can influence the phytotoxicity of oryzalin . For instance, the activity of oryzalin applied prior to planting was enhanced by covering the soil with plastic . Also, its phytotoxicity was greater at lower temperatures . The thoroughness of mechanical incorporation of oryzalin into soil and the amount of irrigation water also affect its phytotoxicity .
生化学分析
Biochemical Properties
Oryzalin interacts with α- and β-tubulin subunits, the principal building blocks of microtubules . These interactions alter the properties of microtubules, leading to their depolymerization . This ability to change microtubule properties is shared by all microtubule drugs, including Oryzalin .
Cellular Effects
Oryzalin has profound effects on cell physiology. It inhibits cell division and elongation, leading to characteristic changes in cell shape . In addition to its anti-microtubule properties, Oryzalin also induces changes in the morphology of the endoplasmic reticulum (ER) and Golgi apparatus . These effects are reversible upon washing out the herbicide .
Molecular Mechanism
Oryzalin exerts its effects at the molecular level by binding to tubulin and preventing microtubule polymerization . This binding interaction disrupts the microtubular cytoskeleton, an intricate intracellular system of hollow cylindrical polymers composed of αβ-tubulin dimers .
Temporal Effects in Laboratory Settings
The effects of Oryzalin are time-dependent and become most pronounced at higher concentrations . For instance, the typical cortical network of the ER assumes a pronounced nodulated morphology with increasing Oryzalin concentrations . These changes are already elicited at low concentrations (2 μM) and become most pronounced at 20 μM .
Dosage Effects in Animal Models
While Oryzalin is known to have low toxicity to animals
Subcellular Localization
Oryzalin is known to localize to the microtubules within cells . It also causes changes in the morphology of the ER and Golgi apparatus, suggesting that it may also localize to these organelles .
準備方法
Synthetic Routes and Reaction Conditions: Oryzalin can be synthesized through a multi-step process involving the nitration of dipropylamine followed by sulfonation. The general synthetic route includes:
Nitration: Dipropylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitrodipropylamine.
Industrial Production Methods: In industrial settings, the production of oryzalin involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Using batch reactors for controlled nitration and sulfonation reactions.
Purification: The crude product is purified through recrystallization or other suitable methods to achieve the desired purity level.
化学反応の分析
Types of Reactions: Oryzalin undergoes several types of chemical reactions, including:
Oxidation: Oryzalin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro groups in oryzalin can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Oryzalin can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of oryzalin.
Reduction Products: Amino derivatives of oryzalin.
Substitution Products: Compounds with different functional groups replacing the sulfonamide group.
類似化合物との比較
Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control. It also disrupts microtubule formation but has a different chemical structure.
Pendimethalin: A dinitroaniline herbicide with similar applications and mechanism of action but different chemical properties
Uniqueness of Oryzalin: Oryzalin is unique due to its specific binding affinity to plant tubulin and its effectiveness in inducing polyploidy in plants. It is also less toxic to animals compared to other dinitroaniline herbicides, making it a preferred choice in certain applications .
特性
IUPAC Name |
4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAHYJYOSSSJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6S | |
| Record name | ORYZALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024238 | |
| Record name | Oryzalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide., Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET] | |
| Record name | ORYZALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oryzalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1764 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomp @ 265 °C | |
| Record name | ORYZALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol; practically insoluble in hexane., Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C), In water, 2.5 mg/l @ 25 °C | |
| Record name | ORYZALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.75X10-9 mm Hg @ 25 °C | |
| Record name | ORYZALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Affects physiological growth processes associated with seed germination. | |
| Record name | ORYZALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-orange crystals | |
CAS No. |
19044-88-3 | |
| Record name | ORYZALIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oryzalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oryzalin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oryzalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oryzalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORYZALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662E385DWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORYZALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
137-138 °C, Mp: 141-142 °C /Technical oryzalin/ | |
| Record name | ORYZALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6858 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of oryzalin?
A1: Oryzalin primarily targets tubulin, a protein that forms microtubules [, ].
Q2: How does oryzalin affect microtubules?
A2: Oryzalin binds to tubulin dimers, preventing their assembly into microtubules [, , ]. This disrupts microtubule-dependent processes like mitosis, cell elongation, and gravitropic responses in plants [, , , , ].
Q3: Does oryzalin affect mammalian tubulin?
A3: Oryzalin demonstrates specificity for plant tubulin and does not bind to mammalian tubulin, explaining its lack of effect on microtubules in mammalian cells like mouse 3T3 fibroblasts [].
Q4: How does oryzalin's impact on microtubules translate to its herbicidal activity?
A4: By inhibiting microtubule formation, oryzalin disrupts essential processes like cell division and elongation in plants, ultimately leading to growth inhibition and herbicidal effects [, , ].
Q5: Beyond plants, does oryzalin exhibit activity against other organisms?
A5: Oryzalin has shown activity against certain protozoan parasites, including Toxoplasma gondii and Entamoeba histolytica, by disrupting their microtubule-dependent processes [, ].
Q6: What is the molecular formula and weight of oryzalin?
A6: The molecular formula of oryzalin is C12H18N4O6S, and its molecular weight is 346.36 g/mol [, ].
Q7: Is there any spectroscopic data available for oryzalin?
A7: While this compilation doesn't delve into specific spectroscopic data, researchers interested in spectroscopic characterization can find relevant information in sources like chemical databases and analytical chemistry journals.
Q8: Can oryzalin be incorporated into slow-release formulations?
A9: Research suggests that certain polymeric resins can effectively adsorb and desorb oryzalin in a pH-dependent manner, hinting at the potential for developing slow-release formulations [].
Q9: Does oryzalin function as a catalyst in any known reactions?
A9: Oryzalin's primary mode of action revolves around its binding affinity to tubulin, not its catalytic activity. As such, the provided research doesn't indicate any catalytic properties of oryzalin.
Q10: Have computational methods been employed to study oryzalin?
A10: While this specific compilation doesn't elaborate on computational studies, researchers have likely employed techniques like molecular docking and QSAR modeling to investigate oryzalin's interactions with tubulin and explore structure-activity relationships.
Q11: How do structural modifications of oryzalin affect its activity?
A12: While specific SAR studies are not detailed in these papers, research on oryzalin and related dinitroaniline herbicides suggests that modifications to the dinitroaniline moiety and the substituents on the sulfonamide group can influence its binding affinity to tubulin and its overall herbicidal activity [].
Q12: What are the challenges in formulating oryzalin?
A13: Oryzalin's low water solubility poses a challenge in developing effective formulations [].
Q13: Are there strategies to overcome these formulation challenges?
A14: Researchers have explored incorporating oryzalin into lipid-based nanoformulations like liposomes and solid lipid nanoparticles to enhance its solubility and bioavailability for treating leishmaniasis [].
Q14: What are the SHE implications of using oryzalin?
A14: As a herbicide, oryzalin's use is subject to regulations aimed at ensuring environmental protection and worker safety. Specific guidelines and restrictions vary depending on the country and application.
Q15: What is known about the absorption and distribution of oryzalin in plants?
A16: Oryzalin is readily absorbed by plant roots and transported throughout the plant [, ].
Q16: What is the relationship between oryzalin concentration and its effects in plants?
A17: Oryzalin's effects on plants are concentration-dependent. At low concentrations, it primarily affects microtubule-dependent processes in dividing cells, while at higher concentrations, it can impact other cellular structures and processes [, , , ].
Q17: How is oryzalin's efficacy evaluated in plant systems?
A18: Researchers assess oryzalin's herbicidal efficacy through various parameters, including inhibition of plant growth (root and shoot elongation), morphological changes (root swelling, leaf distortion), and impact on physiological processes (gravitropic response) [, , , ].
Q18: Are there established in vivo models to study oryzalin's antiparasitic activity?
A19: Yes, researchers have utilized murine models of visceral leishmaniasis to evaluate the therapeutic potential of oryzalin nanoformulations [].
Q19: Has resistance to oryzalin been observed?
A20: Yes, resistance to oryzalin has been observed in some weed species and parasitic protozoa []. This highlights the importance of understanding resistance mechanisms and exploring alternative strategies for effective control.
Q20: Are there any known mechanisms for oryzalin resistance?
A20: While the provided research doesn't delve into specific resistance mechanisms, alterations in tubulin structure, reduced cellular uptake, or increased drug detoxification are potential mechanisms that could contribute to oryzalin resistance.
Q21: What is the toxicity profile of oryzalin?
A21: While oryzalin is generally considered to have low toxicity to mammals, research on its safety profile and potential long-term effects is ongoing.
Q22: How can oryzalin delivery be improved for treating leishmaniasis?
A23: Encapsulating oryzalin in lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles, has been explored as a strategy to improve its delivery to target tissues and enhance its therapeutic efficacy against Leishmania parasites [].
Q23: Are there biomarkers for predicting oryzalin efficacy?
A23: While the provided research doesn't focus on specific biomarkers, investigating changes in tubulin structure or expression levels in target organisms could offer insights into predicting oryzalin's efficacy.
Q24: How is oryzalin quantified in various matrices?
A25: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC) to quantify oryzalin levels in environmental samples, plant tissues, and biological fluids [].
Q25: What are the environmental concerns associated with oryzalin use?
A26: As a persistent herbicide, oryzalin can accumulate in soil and water resources, potentially impacting non-target organisms. Understanding its degradation pathways and exploring strategies to mitigate its environmental impact is crucial [, ].
Q26: What factors influence oryzalin's solubility?
A27: Oryzalin's solubility is pH-dependent, with higher solubility observed in alkaline conditions []. This property can be exploited for developing controlled-release formulations.
Q27: How are analytical methods for oryzalin validated?
A27: Validation of analytical methods for quantifying oryzalin involves assessing parameters like accuracy, precision, linearity, specificity, and robustness to ensure reliable and reproducible results.
Q28: How is oryzalin quality controlled during production?
A28: Manufacturers adhere to strict quality control measures, including testing for purity, impurities, and stability, to ensure the consistency and efficacy of oryzalin products.
Q29: Are there alternatives to oryzalin for weed control?
A30: Yes, several alternative herbicides are available for weed control, each with its own mode of action and efficacy profile. Some examples include trifluralin, pendimethalin, and prodiamine [, , ].
Q30: How is oryzalin waste managed?
A30: Proper disposal of oryzalin-containing waste is crucial to minimize environmental contamination. This typically involves following local regulations for pesticide disposal, which may include designated collection sites or specific treatment methods.
Q31: What resources are available for oryzalin research?
A31: Researchers can utilize resources like chemical databases (e.g., PubChem, ChemSpider), scientific literature databases (e.g., PubMed, Web of Science), and specialized research institutions focused on plant science or parasitology.
Q32: When was oryzalin first introduced as a herbicide?
A32: Oryzalin was introduced as a pre-emergent herbicide in the 1960s and has since been widely used for weed control in various crops.
Q33: What are some examples of cross-disciplinary applications of oryzalin research?
A34: Oryzalin's impact transcends disciplines, with its use extending from agriculture (weed control) to human health (antiparasitic drug development) []. Its mechanism of action, disrupting microtubule formation, makes it a valuable tool in cell biology research as well.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


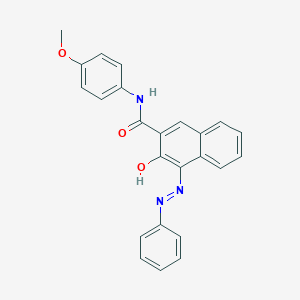

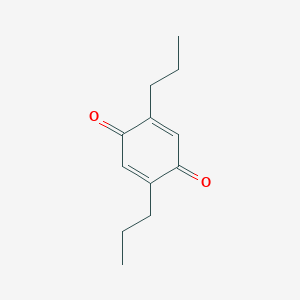
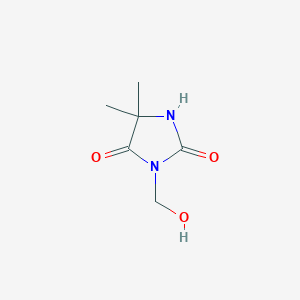

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
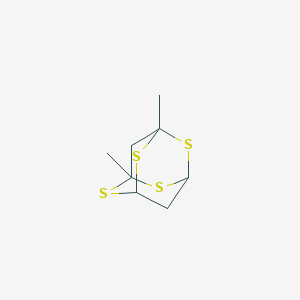
![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
